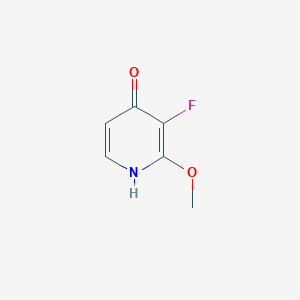

3-Fluoro-4-hydroxy-2-methoxypyridine

Descripción general

Descripción

3-Fluoro-4-hydroxy-2-methoxypyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Fluoro-4-hydroxy-2-methoxypyridine can be synthesized through several methods. One common approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. The reaction typically uses sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium salt, which is then treated with a fluorinating agent .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-hydroxy-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

3-Fluoro-4-hydroxy-2-methoxypyridine has been investigated for its role in modulating protein kinase activity, which is crucial for cancer cell proliferation. Research indicates that derivatives of this compound can inhibit specific kinases associated with tumor growth. For instance, compounds derived from this compound have shown promise in inhibiting p38α MAP kinase, a target in cancer therapy. A study demonstrated that optimized synthetic routes could yield potent inhibitors with improved biological activity compared to previous compounds .

1.2 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound analogs. These compounds exhibit the ability to cross the blood-brain barrier and have been evaluated for their efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound has been explored as a building block for developing herbicides and pesticides. Its fluorinated structure enhances lipophilicity, improving the bioavailability of agrochemical formulations. Research has shown that derivatives of this compound can effectively target specific plant enzymes, leading to selective herbicidal activity without harming non-target species .

2.2 Insect Growth Regulators

Insect growth regulators (IGRs) synthesized from this compound have shown effectiveness in controlling pest populations by disrupting their hormonal systems. Studies indicate that these IGRs can significantly reduce insect reproduction rates, providing an environmentally friendly alternative to traditional insecticides .

Materials Science

3.1 Polymer Additives

This compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in resistance to thermal degradation and mechanical stress, making it suitable for high-performance applications .

3.2 Photodynamic Therapy Agents

The compound's structural properties make it a candidate for photodynamic therapy (PDT) applications. Its ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapies, where localized treatment minimizes damage to surrounding healthy tissues .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-hydroxy-2-methoxypyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-2-fluoropyridine

- 4-Fluoro-2-methoxypyridine

- 2-Fluoro-3-hydroxypyridine

Uniqueness

3-Fluoro-4-hydroxy-2-methoxypyridine is unique due to the specific positioning of the fluorine, hydroxyl, and methoxy groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridine derivatives .

Actividad Biológica

3-Fluoro-4-hydroxy-2-methoxypyridine (C₆H₆FNO₂) is a fluorinated pyridine derivative notable for its biological activities, particularly in the fields of pharmaceuticals and biochemistry. This compound exhibits unique properties due to the presence of a fluorine atom, a hydroxyl group, and a methoxy group in its structure, which influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₆H₆FNO₂

- Molecular Weight : Approximately 145.12 g/mol

- Functional Groups :

- Fluorine (electron-withdrawing)

- Hydroxyl (electron-donating)

- Methoxy (electron-donating)

The combination of these functional groups allows this compound to participate in various biochemical reactions, affecting cellular processes and signaling pathways.

This compound primarily interacts with enzymes and cellular pathways. One significant target is the p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. The compound can inhibit this enzyme, leading to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Biochemical Interactions

The interactions of this compound with biomolecules include:

- Enzyme Inhibition : The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex .

- Cellular Effects : It modulates cell signaling pathways, influencing gene expression and cellular metabolism. At lower concentrations, it exhibits anti-inflammatory properties, while higher doses may lead to cytotoxic effects .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial species demonstrate its potential as an antibacterial agent:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be further developed into an antibacterial agent .

Anti-inflammatory Effects

In laboratory settings, it has been shown that the compound can suppress inflammation by inhibiting p38α MAPK activity, leading to reduced levels of inflammatory mediators .

Case Studies and Research Findings

- Inhibition of p38α MAPK : A study demonstrated that this compound significantly inhibited p38α MAPK activity in vitro, resulting in a more than 110-fold increase in inhibition of TNF-α release from human whole blood compared to control compounds .

- Toxicity Studies : In animal models, varying dosages revealed that low doses resulted in beneficial anti-inflammatory effects, whereas high doses led to cellular damage and metabolic disruption .

- Metabolic Stability : Research on metabolic stability indicated that while the compound remains stable under controlled conditions, its biological activity may diminish over time due to degradation processes .

Propiedades

IUPAC Name |

3-fluoro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBOOMOMNDATGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.